molecular formula C6H6O2S B156793 2-Thiopheneacetic acid CAS No. 1918-77-0

2-Thiopheneacetic acid

Cat. No. B156793
CAS RN: 1918-77-0
M. Wt: 142.18 g/mol
InChI Key: SMJRBWINMFUUDS-UHFFFAOYSA-N
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Patent
US05824670

Procedure details

3-thienylacetic acid; 1- or 2-furylacetic acid; 2-, 3- or 4-pyridylacetic acid; 2-mercaptomethylnicotinic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1- or 2-furylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3- or 4-pyridylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-mercaptomethylnicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3](CC(O)=O)=[CH:2]1.SCC1N=CC=C[C:13]=1[C:14]([OH:16])=[O:15]>>[S:1]1[CH:2]=[CH:3][CH:4]=[C:5]1[CH2:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)O
Step Two
Name
1- or 2-furylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3- or 4-pyridylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-mercaptomethylnicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCC1=C(C(=O)O)C=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.